- Chromatography-free esterification reactions using a bifunctional polymerSynlett, 2016, 27(8), 1207-1210,
Cas no 93-92-5 (Styralyl Acetate)
Styralyl Acetate structure
Styralyl Acetate Properties
Names and Identifiers
-
- 1-Phenylethyl acetate
- alpha-Methylbenzyl acetate
- Methyl phenylcarbinyl acetate
- Styralyl Acetate
- α-Methylbenzyl acetate
- α-Methylbenzenemethanol 1-acetate
- Gardenol
- Benzenemethanol, α-methyl-, acetate (9CI)
- Benzyl alcohol, α-methyl-, acetate (6CI, 8CI)
- (±)-Styrallyl acetate
- (±)-α-Methylbenzyl acetate
- (±)-α-Phenethyl acetate
- 1-Acetoxy-1-phenylethane
- dl-1-Phenylethyl acetate
- Gardeniol II
- Methyl phenyl carbinyl acetate
- Methylphenylcarbinol acetate
- NSC 2397
- sec-Phenethyl acetate
- sec-Phenylethyl acetate
- Styrallyl acetate
- Styrylallyl acetate
- α-Methylbenzenemethanol acetate
- α-Methylbenzyl alcohol, acetate
- α-Phenethyl acetate
- α-Phenylethyl acetate
- +Expand
-
- MFCD00008858
- QUMXDOLUJCHOAY-UHFFFAOYSA-N
- 1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
- O=C(C)OC(C)C1C=CC=CC=1
Computed Properties
- 164.08400
- 0
- 2
- 3
- 164.084
- 12
- 148
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26.3A^2
Experimental Properties
- 2.31070
- 26.30000
- n20/D 1.493-1.497
n20/D 1.494(lit.) - 94-95 °C/12 mmHg(lit.)
- Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
- 2684
- Colorless to yellowish liquid
- Almost insoluble in water
- 1.028 g/mL at 25 °C(lit.)
Styralyl Acetate Price
Styralyl Acetate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Silica ; 10 min, rt
Reference
- Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15-Ph-Pr-SO3H) - An environmentally benign methodCanadian Journal of Chemistry, 2012, 90(5), 464-468,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Diethylamine , (T-4)-[[(1R,4S)-4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-(diphenylphosphino-κ… Solvents: Diethylamine ; 2 h, 40 °C
1.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethanol , Methanol ; 1 h, rt
1.3 Catalysts: Sodium tetrafluoroborate Solvents: Water ; rt; 1.5 h, rt
1.4 Reagents: Hydrogen Solvents: Methanol ; 10 h, 100 psi, 50 °C
1.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethanol , Methanol ; 1 h, rt
1.3 Catalysts: Sodium tetrafluoroborate Solvents: Water ; rt; 1.5 h, rt
1.4 Reagents: Hydrogen Solvents: Methanol ; 10 h, 100 psi, 50 °C
Reference
- Chemoenzymatic synthesis of a mixed phosphine-phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenesOrganic & Biomolecular Chemistry, 2012, 10(7), 1388-1395,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(1R,1′R)-1,1′-(1,2-ethanediyl)bis[… Solvents: Methanol ; 50 °C
Reference
- Preparation of ethylene bridged Chiral bisphosphines as ligands, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Dodecatangestocobaltate trihydrate (K5CoW12O40 3H2O) Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Diethyl ether
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Diethyl ether
Reference
- Catalytic acetylation of alcohols and phenols with potassium dodecatungstocobaltate trihydrateMonatshefte fuer Chemie, 2002, 133(3), 323-327,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
- Bi(III) carboxylates as efficient reagents for preparation of esters under mild conditions. A new method for the protection of carboxylic acidsTetrahedron Letters, 2001, 42(5), 855-857,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ; 2.5 h, rt
1.3 1.5 h, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ; 2.5 h, rt
1.3 1.5 h, rt
Reference
- Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction PromoterEuropean Journal of Organic Chemistry, 2016, 2016(21), 3584-3591,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ; rt
Reference
- The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanolComptes Rendus Chimie, 2016, 19(8), 971-977,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, compd. with 4-(1-pyrrolidinyl)pyridin… ; 1 h, 22 °C
Reference
- Pyridinium saccharinate salts as efficient recyclable acylation catalyst: a new bridge between heterogeneous and homogeneous catalysisTetrahedron, 2016, 72(24), 3468-3476,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide , (1-Butyl-3-cyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)dichloro[(1,2,3,4,5,6-η)… Solvents: Toluene ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 4 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 4 h, 25 °C
Reference
- Selectivity Enhancement in Dynamic Kinetic Resolution of Secondary Alcohols through Adjusting the Micro-Environment of Metal Complex Confined in Nanochannels: A Promising Strategy for Tandem ReactionsACS Catalysis, 2015, 5(1), 27-33,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: 4-Pyridinamine, 3,5-dibromo-N,N-dimethyl-, polymer with 1,3,5-triethynylbenzene ; 10 h, rt
Reference
- 4-(N,N-Dimethylamino)pyridine-Embedded Nanoporous Conjugated Polymer as a Highly Active Heterogeneous OrganocatalystChemistry - A European Journal, 2012, 18(20), 6328-6334,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, compd. with N,N-dimethyl-4-pyridinami… ; 2 h, 25 °C
Reference
- A salt made of 4-N,N-dimethylaminopyridine (DMAP) and saccharin as an efficient recyclable acylation catalyst: a new bridge between heterogeneous and homogeneous catalysisChemical Communications (Cambridge, 2011, 47(25), 7227-7229,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Thallium chloride (TlCl3) ; 6 min, rt
Reference
- Thallium(III) chloride: a mild and efficient catalyst for acylation of alcohols, phenols and thiols, and for geminal diacylation of aldehydes under solvent-free conditionsSynthesis, 2008, (20), 3307-3313,
Synthetic Circuit 20
Styralyl Acetate Raw materials
Styralyl Acetate Preparation Products
Styralyl Acetate Suppliers
Jiangsu Xinsu New Materials Co., Ltd
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(CAS:93-92-5)
SFD1299
25KG,200KG,1000KG
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Wednesday, 11 December 2024 17:02
Styralyl Acetate Related Literature
-
Alice Vetrano,Francesco Gabriele,Raimondo Germani,Nicoletta Spreti New J. Chem. 2022 46 10037
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Elizabeth M. Hill,James M. Broering,Jason P. Hallett,Andreas S. Bommarius,Charles L. Liotta,Charles A. Eckert Green Chem. 2007 9 888
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Quang H. Luu,Kyle G. Lewis,Anik Banerjee,Nattamai Bhuvanesh,John A. Gladysz Chem. Sci. 2018 9 5087
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Shengzong Liang,Gerald B. Hammond,Bo Xu Green Chem. 2018 20 680
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Alice Vetrano,Francesco Gabriele,Raimondo Germani,Nicoletta Spreti New J. Chem. 2022 46 10037
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Hassan Monhemi,Hai Nam Hoang,Daron M. Standley,Tomoko Matsuda,Mohammad Reza Housaindokht Phys. Chem. Chem. Phys. 2022 24 21178
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Amanda S. de Miranda,Marcus V. de M. Silva,Fernanda C. Dias,Stefania P. de Souza,Raquel A. C. Le?o,Rodrigo O. M. A. de Souza React. Chem. Eng. 2017 2 375
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Alla Siva Reddy,M. Nagarjuna Reddy,K. C. Kumara Swamy RSC Adv. 2014 4 28359
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Sindy Escobar,Susana Velasco-Lozano,Chih-Hao Lu,Yu-Feng Lin,Monica Mesa,Claudia Bernal,Fernando López-Gallego J. Mater. Chem. B 2017 5 4478
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Martin Hartmann,Dirk Jung J. Mater. Chem. 2010 20 844
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